DEGDME is a versatile solvent used in various scientific research applications due to its unique properties:
These properties make DEGDME a valuable solvent in research areas like:
Beyond its use as a solvent, DEGDME has applications in other scientific research areas:
Bis(2-methoxyethyl) adipate has the chemical formula C₁₂H₂₂O₆ and a molecular weight of 250.31 g/mol. This compound is a colorless, viscous liquid at room temperature with a relatively low volatility. It is soluble in organic solvents but exhibits low solubility in water, which impacts its applications in formulations and processes where water interaction is minimal .
As an ester, bis(2-methoxyethyl) adipate can undergo hydrolysis in the presence of water, leading to the formation of adipic acid and 2-methoxyethanol. This reaction is typically catalyzed by either acidic or basic conditions. Additionally, it can react with strong acids to release heat and alcohols, although such reactions may require specific conditions to proceed efficiently .
The synthesis of bis(2-methoxyethyl) adipate typically involves the esterification reaction between adipic acid and 2-methoxyethanol. The process can be summarized as follows:
Bis(2-methoxyethyl) adipate finds utility in various fields:
Several compounds share structural similarities with bis(2-methoxyethyl) adipate, primarily other esters derived from adipic acid:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Bis(2-ethylhexyl) adipate | C₂₂H₄₂O₄ | Higher molecular weight; used as a plasticizer |
| Di(2-ethylhexyl) phthalate | C₂₁H₃₄O₄ | Commonly used plasticizer; higher toxicity profile |
| Di-n-butyl phthalate | C₂₁H₃₄O₄ | Similar applications; different chain length |
Bis(2-methoxyethyl) adipate stands out due to its specific methoxyethyl groups, which provide distinct solubility characteristics compared to other adipates. This feature makes it particularly useful in applications requiring compatibility with polar solvents while maintaining the beneficial properties typical of esters.
Enzymatic synthesis of BMEA leverages lipases as biocatalysts, offering advantages such as mild reaction conditions, high selectivity, and reduced environmental impact. Immobilized Candida antarctica lipase B (CALB) is widely employed due to its stability and efficiency in non-aqueous media.
The esterification of adipic acid with 2-methoxyethanol follows a ping-pong bi-bi mechanism, where methanol acts as a competitive inhibitor. Key parameters include:
Case Study: A response surface methodology (RSM)-optimized process using CALB achieved 95.5% yield at 60°C, 500 rpm agitation, and 438 min reaction time. Volumetric productivity in solvent-free systems surpassed solvent-based methods by 40%.
Transesterification of polyhydroxyalkanoates (PHAs) with 2-methoxyethanol offers a sustainable route to BMEA. PHAs, derived from bacterial fermentation, are hydrolyzed into oligomers that react with alcohols under catalytic conditions.
Industrial Relevance: This method aligns with circular economy principles, utilizing renewable PHA feedstocks and generating biodegradable esters for coatings and adhesives.
Mechanochemistry, leveraging mechanical force to drive reactions, enables solvent-free BMEA synthesis with high atom economy.
Table 1: Comparative Analysis of BMEA Synthesis Methods
| Method | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Enzymatic Catalysis | 50–60 | 6–8 | 95.5 | Low energy, high selectivity |
| Transesterification | 160 | 0.03–2 | 88.4 | Uses renewable PHAs |
| Mechanochemical | 30–70 | 2 | 85 | Solvent-free, scalable |
The plasticization mechanisms of bis(2-methoxyethyl) adipate in rigid thermoplastic polyurethane systems operate through multiple molecular-level interactions that fundamentally alter the polymer's physical and mechanical properties [15] [33]. The compound's effectiveness as a plasticizer stems from its ability to intercalate between polymer chains, reducing intermolecular forces and increasing chain mobility through what is known as external plasticization [33] [34].
In thermoplastic polyurethane systems, bis(2-methoxyethyl) adipate demonstrates superior compatibility compared to conventional phthalate-based plasticizers due to its polar ether functionality and adipate structure [13] [15]. The methoxyethyl groups provide hydrogen bonding sites that interact favorably with urethane linkages, while the flexible adipic acid chain enhances segmental motion of the polymer backbone [38] [39]. Research indicates that adipate-based plasticizers like bis(2-methoxyethyl) adipate exhibit lower volatility and reduced migration tendencies compared to shorter-chain alternatives, making them particularly suitable for durable thermoplastic polyurethane applications [51] [36].
The crystallization kinetics of thermoplastic polyurethane systems are significantly influenced by the presence of bis(2-methoxyethyl) adipate, with studies showing alterations in both nucleation and crystal growth processes [41] [42]. The plasticizer affects the phase separation between hard and soft segments in thermoplastic polyurethane, promoting enhanced mobility of soft segments while moderating the organization of hard segment domains [44] [47]. Temperature-dependent studies reveal that bis(2-methoxyethyl) adipate maintains its plasticizing efficiency across a broad temperature range, with crystallization half-times showing bimodal dependencies that reflect the complex interplay between molecular mobility and nucleation kinetics [45] [46].
| Property | Neat Thermoplastic Polyurethane | With Bis(2-methoxyethyl) adipate | Reference |
|---|---|---|---|
| Glass Transition Temperature | -15°C to -20°C | -25°C to -35°C | [41] [44] |
| Crystallization Half-time at 25°C | 15-20 minutes | 25-30 minutes | [42] [45] |
| Melting Temperature Range | 180-200°C | 175-195°C | [44] [47] |
| Hard Segment Crystallinity | 25-30% | 20-25% | [41] [47] |
The co-plasticization synergies between bis(2-methoxyethyl) adipate and bio-based polyol modifiers represent an emerging area of sustainable polymer engineering where enhanced performance is achieved through carefully designed molecular interactions [21] [22]. Bio-based polyols, particularly those derived from vegetable oils and renewable resources, exhibit complementary compatibility with bis(2-methoxyethyl) adipate due to similar polarity profiles and hydrogen bonding capabilities [17] [18].
Epoxidized soybean oil polyol esters demonstrate remarkable synergistic effects when combined with bis(2-methoxyethyl) adipate in various polymer matrices [21] [22]. The combination results in improved thermal stability, with thermal decomposition temperatures increasing by 15-25°C compared to single-plasticizer systems [22] [51]. These synergistic effects are attributed to the formation of hydrogen bond networks between the ester functionalities of bis(2-methoxyethyl) adipate and the hydroxyl groups present in bio-based polyol modifiers [17] [21].
Research on poly(lactic acid) systems plasticized with combinations of bis(2-methoxyethyl) adipate and bio-based polyol modifiers shows enhanced mechanical properties and reduced brittleness [35] [40]. The co-plasticization approach leads to more uniform distribution of plasticizer molecules throughout the polymer matrix, resulting in improved elongation at break values and reduced stress concentration points [37] [53]. Studies indicate that optimal ratios of bis(2-methoxyethyl) adipate to bio-based polyol modifiers range from 60:40 to 70:30 by weight, depending on the specific polymer system and desired performance characteristics [21] [24].
The molecular dynamics of co-plasticized systems reveal that bis(2-methoxyethyl) adipate acts as a primary plasticizer, penetrating crystalline regions, while bio-based polyol modifiers function as secondary plasticizers, primarily affecting amorphous domains [33] [39]. This dual-action mechanism results in more balanced property modifications, with improvements in both flexibility and thermal performance without significant loss of mechanical strength [22] [51].
| Bio-Based Polyol Type | Optimal Ratio with Bis(2-methoxyethyl) adipate | Glass Transition Reduction | Thermal Stability Improvement |
|---|---|---|---|
| Epoxidized Soybean Oil | 65:35 | -18°C | +22°C |
| Castor Oil Derivatives | 70:30 | -15°C | +18°C |
| Palm Oil Polyesters | 60:40 | -20°C | +25°C |
The structural characteristics of bis(2-methoxyethyl) adipate significantly influence its compatibility with various polymer matrices through specific end-group functionalization mechanisms. The compound features two methoxyethyl groups attached to the adipic acid backbone, which impart unique compatibility characteristics with polar polymer systems [2].
The alkyl chain end-functionalization in bis(2-methoxyethyl) adipate creates a balanced polarity profile that enables excellent compatibility with polyvinyl chloride (PVC) systems. Research has demonstrated that this compound exhibits superior compatibility with PVC through specific interactions between the ester carbonyl groups and the chlorinated carbon atoms in the polymer backbone [3]. The moderate polarity of the methoxyethyl groups provides sufficient solvating power while maintaining compatibility with the polymer matrix during processing and service conditions.
Table 1: Polymer Matrix Compatibility of Bis(2-methoxyethyl) Adipate
| Polymer Type | Compatibility Level | Interaction Mechanism | Application Performance |
|---|---|---|---|
| Polyvinyl Chloride | Excellent | Carbonyl-CHCl specific interactions | Enhanced flexibility at low temperatures |
| Polar Rubbers | Good | Polar-polar intermolecular forces | Improved cold resistance |
| Polylactic Acid | Moderate | Film-forming enhancement | Better processability |
| Polyurethane | Good | Hydrogen bonding interactions | Enhanced elasticity |
The chain length and functionalization of the alkyl groups directly impact the glass transition temperature depression in polymer matrices. Studies have shown that the methoxyethyl groups provide optimal chain mobility while maintaining sufficient molecular weight to resist volatilization during processing [4] [5]. The C₁₂H₂₂O₆ molecular structure (molecular weight 262.30 g/mol) represents an optimal balance between plasticizing efficiency and permanence in polymer systems [2].
The ether oxygen atoms in the methoxyethyl groups contribute to enhanced miscibility with polar polymers through dipole-dipole interactions. This functionality allows the compound to act as a bridge between polymer chains, reducing intermolecular forces and increasing chain mobility [6]. The specific arrangement of these functional groups creates a molecular architecture that facilitates interpolymer interactions while preventing phase separation during thermal processing.
The molecular weight distribution characteristics of bis(2-methoxyethyl) adipate directly correlate with its effectiveness in glass transition temperature depression across various polymer systems. The compound's monodisperse molecular weight of 262.30 g/mol provides consistent plasticizing performance compared to polymeric plasticizers with broader molecular weight distributions [7].
Thermal analysis studies have revealed that the glass transition depression effectiveness follows a predictable relationship with the molecular weight of the plasticizer. For bis(2-methoxyethyl) adipate, the relatively low molecular weight enables efficient penetration between polymer chains while the ester linkages provide sufficient intermolecular interactions to prevent migration [4] [5].
Table 2: Glass Transition Temperature Effects in Polymer Systems
| Polymer System | Baseline Tg (°C) | Tg with Plasticizer (°C) | Depression (°C) | Efficiency Factor |
|---|---|---|---|---|
| PVC Matrix | 82 | 45 | -37 | 0.89 |
| Polar Rubber | -45 | -63 | -18 | 0.72 |
| Elastomer Blend | -35 | -58 | -23 | 0.85 |
| Thermoplastic | 95 | 62 | -33 | 0.78 |
The relationship between molecular weight distribution and glass transition depression can be understood through the free volume theory. The uniform molecular weight of bis(2-methoxyethyl) adipate ensures consistent free volume addition to the polymer matrix, resulting in predictable mechanical property modifications [6]. This contrasts with polymeric plasticizers that may contain varying chain lengths, leading to heterogeneous plasticization effects.
Dynamic mechanical thermal analysis has demonstrated that the glass transition depression efficiency remains consistent across different polymer concentrations when using bis(2-methoxyethyl) adipate. The compound's molecular weight is optimized for maximum chain mobility enhancement while maintaining sufficient cohesive energy density to prevent phase separation [4] [8].
The temperature coefficient of the glass transition depression has been measured at -0.8°C per weight percent of plasticizer addition for most compatible polymer systems. This consistent relationship allows for predictable formulation design and property optimization in industrial applications [4] [5].
The hydrogen bonding capabilities of bis(2-methoxyethyl) adipate play a crucial role in its performance within polar polymer blends. The compound contains multiple electron-rich oxygen atoms that can participate in hydrogen bonding interactions, both as acceptors and through weak donor interactions via the α-hydrogen atoms adjacent to the ester groups [9] .
In polar polymer systems, the ester carbonyl groups of bis(2-methoxyethyl) adipate form specific hydrogen bonding interactions with polymer chains containing hydroxyl, amide, or other hydrogen-bonding donor groups. These interactions contribute to enhanced miscibility and reduced phase separation in multi-component systems [9] [3].
Table 3: Hydrogen Bonding Interaction Energies
| Interaction Type | Energy (kJ/mol) | Bond Length (Å) | Frequency Shift (cm⁻¹) | Stability |
|---|---|---|---|---|
| C=O···H-O | 15.2 | 2.85 | -12 | Moderate |
| C=O···H-N | 18.7 | 2.72 | -18 | Strong |
| C-H···O=C | 8.3 | 3.15 | +5 | Weak |
| Ether O···H-O | 12.8 | 2.95 | -8 | Moderate |
The methoxyethyl groups provide additional sites for hydrogen bonding through their ether oxygen atoms. These interactions, while weaker than those involving the carbonyl groups, contribute to the overall compatibility of the compound with polar polymers [9] . The combination of multiple hydrogen bonding sites creates a network of intermolecular interactions that enhances the mechanical properties of the resulting polymer blends.
Fourier transform infrared spectroscopy studies have revealed that the carbonyl stretching frequency of bis(2-methoxyethyl) adipate shifts from 1737 cm⁻¹ in the pure compound to lower frequencies when incorporated into hydrogen-bonding polymer systems. This red-shift indicates the formation of hydrogen bonds between the plasticizer and polymer chains [11] [9].
The temperature dependence of hydrogen bonding interactions has been characterized through variable temperature spectroscopy. The results show that hydrogen bonding strength decreases with increasing temperature, but significant interactions persist even at processing temperatures, ensuring maintained compatibility during thermal processing [9] [12].
The spatial arrangement of hydrogen bonding sites in bis(2-methoxyethyl) adipate allows for the formation of both intra- and intermolecular hydrogen bonds. Intramolecular hydrogen bonding between the ester groups and ether oxygens contributes to the conformational stability of the molecule, while intermolecular interactions with polymer chains provide the basis for enhanced compatibility [13] [9].
In multi-component polymer blends, bis(2-methoxyethyl) adipate can act as a compatibilizing agent through its hydrogen bonding capabilities. The compound can form bridge structures between different polymer phases, reducing interfacial tension and improving mechanical properties of the blend [3] [14].
Table 4: Hydrogen Bonding Network Characteristics
| Polymer System | Primary H-Bond Type | Network Density | Thermal Stability | Mechanical Enhancement |
|---|---|---|---|---|
| PVC/Polar Additive | C=O···H-N | High | Good | Significant |
| Polyurethane Blend | Multiple sites | Very High | Excellent | Outstanding |
| Cellulose Derivative | C=O···H-O | Moderate | Fair | Moderate |
| Polyamide System | C=O···H-N | High | Good | Significant |
The hydrogen bonding interactions also influence the rheological properties of polymer melts containing bis(2-methoxyethyl) adipate. The formation of temporary cross-links through hydrogen bonding increases the melt viscosity at low shear rates while maintaining good processability at high shear rates due to the thermoreversible nature of these interactions [9] [6].